Palmatine chloride hydrate

Description

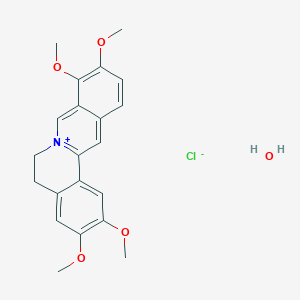

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Therapeutic Potential of Palmatine Chloride Hydrate

Antimicrobial and Anti-Infective Efficacy of Palmatine (B190311) Chloride Hydrate (B1144303)

Palmatine, a protoberberine alkaloid, demonstrates a wide array of pharmacological and biological activities, including significant antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com This section will delve into the specific antimicrobial and anti-infective efficacy of its salt form, palmatine chloride hydrate.

Antibacterial Spectrum and Mechanisms

Palmatine and its derivatives have shown potential as antibacterial agents, with efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Palmatine has demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com However, some studies suggest that its derivatives may possess a weaker inhibitory effect against Gram-negative bacteria and fungi compared to their activity against Gram-positive bacteria. nih.gov This difference might suggest that the mode of action varies between these bacterial types. nih.gov

Palmatine exhibits notable inhibitory activity against Helicobacter pylori, a Gram-negative bacterium linked to various gastrointestinal diseases. nih.govbiomol.com Research has shown its effectiveness against metronidazole-resistant strains of H. pylori. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) values for palmatine against several H. pylori strains have been determined, showcasing its bactericidal activity. mdpi.com

One of the key mechanisms behind its anti-H. pylori action is the inhibition of urease, an enzyme crucial for the bacterium's survival and colonization in the acidic environment of the stomach. mdpi.comresearchgate.net Palmatine acts as a novel H. pylori urease inhibitor, contributing to its therapeutic effects on gastritis and peptic ulcers caused by this pathogen. mdpi.com

Data sourced from Molecules Journal. mdpi.com

Palmatine chloride acts as an inhibitor of microbial collagenase. Collagenases are virulence factors secreted by several pathogenic bacteria that degrade host collagen, facilitating the spread of infection. By inhibiting this enzyme, palmatine chloride can be considered a potential anti-infective agent that targets bacterial virulence rather than viability, which is a conceptually attractive antimicrobial strategy.

Antifungal Properties

Palmatine has demonstrated antifungal activity against various strains of Candida spp., including those resistant to azole medications. ufc.brijcmas.com Studies have reported its efficacy against both planktonic cells and biofilms of species such as Candida albicans, Candida tropicalis, and Candida parapsilosis. ufc.brijcmas.com The minimum inhibitory concentrations (MICs) of palmatine against these fungi have been found to range from 32 to 128 µg/mL. ufc.brijcmas.com

The proposed mechanism of its antifungal action involves causing damage to fungal DNA, leading to mitochondrial depolarization and ultimately inducing cell death through apoptosis. ufc.brijcmas.com Furthermore, palmatine has shown synergistic activity with conventional antifungal drugs like fluconazole (B54011) and itraconazole, enhancing their efficacy against Candida species. nih.gov

Antiviral Effects (e.g., West Nile Virus, Dengue Virus, Yellow Fever Virus, Asian Influenza A Virus)

Palmatine chloride has been identified as an inhibitor of several viruses, showcasing its potential as a broad-spectrum antiviral agent. medchemexpress.com Research has demonstrated its ability to inhibit the West Nile virus (WNV) NS2B-NS3 protease in an uncompetitive manner. medchemexpress.com It effectively suppresses WNV replication with a 50% effective concentration (EC50) of 3.6 μM. medchemexpress.com

Furthermore, palmatine also shows inhibitory effects against other flaviviruses. It has been found to reduce the viral titers of Dengue virus (DENV-2) and Yellow Fever virus (YFV), with EC50 values of 26.4 μM and 7.3 μM, respectively. medchemexpress.com While specific studies on palmatine's direct activity against Asian Influenza A Virus are not as prevalent, related isoquinoline (B145761) alkaloids like berbamine (B205283) have shown efficacy against Influenza A virus, suggesting a potential area for further investigation. mdpi.com

Data sourced from MedChemExpress. medchemexpress.com

Anti-Parasitic Activity (e.g., Trichomonas vaginalis)

While palmatine has demonstrated broad antimicrobial and anti-inflammatory properties, specific research directly evaluating the efficacy of this compound against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis, is not extensively documented in the available literature. nih.govmedscape.comcdc.gov However, the broader anti-parasitic potential of palmatine has been noted. For instance, studies have shown its in vitro inhibitory effects against other protozoan parasites like Trypanosoma cruzi and Leishmania infantum. alliedacademies.org Additionally, some research has explored its antiplasmodial activities, suggesting a potential role in combating malaria parasites by inhibiting hemozoin formation, which is crucial for the parasite's survival. nih.govnih.gov

These findings, while not specific to T. vaginalis, highlight palmatine's general anti-parasitic capabilities, suggesting that further investigation into its effects on a wider range of parasites, including those responsible for sexually transmitted infections, is warranted. alliedacademies.org

Anti-Inflammatory and Immunomodulatory Effects of this compound

This compound exhibits significant anti-inflammatory and immunomodulatory activities, primarily through its ability to regulate key signaling pathways and mediators involved in the inflammatory response.

Research has consistently shown that palmatine exerts its anti-inflammatory effects by targeting critical molecular pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govtandfonline.comnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. Palmatine has been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade. nih.govtandfonline.comnih.gov

Furthermore, palmatine has been found to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a central role in initiating inflammation by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. nih.govtandfonline.comnih.gov By blocking the NF-κB/NLRP3 signaling pathway, palmatine effectively reduces the inflammatory response in various experimental models. nih.govtandfonline.com

A key aspect of palmatine's anti-inflammatory action is its ability to reduce the production of pro-inflammatory cytokines. Studies have demonstrated that palmatine significantly decreases the expression and levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in response to inflammatory stimuli. nih.govnih.govnih.govresearchgate.net

This reduction in cytokine production is closely linked to its ability to mitigate oxidative stress. Palmatine enhances the expression of antioxidant proteins by activating the Nrf2/HO-1 pathway. nih.govtandfonline.comresearchgate.net By bolstering the cellular antioxidant defense system, palmatine reduces the oxidative damage that often accompanies and exacerbates inflammation, thus demonstrating a dual mechanism of action that addresses both inflammation and associated oxidative stress. researchgate.net

Antioxidant Properties of this compound

The antioxidant effect of palmatine is largely attributed to its ability to scavenge harmful free radicals. In vitro studies have shown that palmatine can effectively inhibit free radicals generated by substances like 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, and hydrogen peroxide. researchgate.net However, it is worth noting that some studies have reported conflicting results regarding its efficacy against DPPH radicals, suggesting that its scavenging activity may vary depending on the experimental conditions and the source of the compound. tandfonline.comnih.gov

Beyond direct scavenging, palmatine also enhances the body's endogenous antioxidant defenses. It has been shown to stimulate the activity of key antioxidant enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase. researchgate.net This is achieved, in part, through the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular protection against oxidative stress. nih.govtandfonline.com

Anticancer Potential of this compound

Palmatine has emerged as a promising candidate in cancer research, demonstrating significant antitumor activity against a variety of cancer cell lines through multiple mechanisms. researchgate.net

It has been shown to inhibit the proliferation and invasion of cancer cells, including those of the prostate, breast, and colon. nih.govresearchgate.netnih.govnih.gov For instance, in prostate cancer cells, palmatine has been observed to inhibit growth and down-regulate NF-κB activity, which is crucial for cancer cell survival and invasion. nih.govresearchgate.net

In the context of breast cancer, particularly triple-negative and estrogen receptor-positive types, palmatine has been found to reduce tumor volume and weight, inhibit tumor growth, and induce apoptosis (programmed cell death). nih.govresearchgate.netbohrium.commdpi.com It can also sensitize breast cancer cells to conventional chemotherapy drugs like doxorubicin (B1662922), suggesting a potential role in combination therapies. nih.govbohrium.commdpi.com The anticancer effects of palmatine are multifaceted, involving the induction of cell cycle arrest, suppression of metastasis, and disruption of tumor vasculature. nih.govresearchgate.netnih.gov

Below is a table summarizing the observed anticancer effects of Palmatine on various cancer cell lines.

| Cancer Type | Cell Line(s) | Observed Effects | References |

| Prostate Cancer | DU145, PC-3, C4-2B | Inhibition of proliferation and invasion; Decreased activation of NFκB. | nih.govresearchgate.net |

| Breast Cancer | 4T1 (Triple Negative), MCF-7, T47D, ZR-75-1 (ER+) | Decreased tumor volume and weight; Inhibition of tumor growth; Induction of apoptosis; Sensitization to doxorubicin. | nih.govnih.govbohrium.commdpi.com |

| Colon Cancer | HT-29 | Inhibition of proliferation; Anti-inflammatory activity. | researchgate.netnih.gov |

| Hepatocellular Carcinoma | QGY-7701, SMMC-7721, HepG2 | Antitumor activity. | nih.gov |

| Cervical Cancer | SiHa | Antitumor activity. | nih.gov |

Inhibition of Cancer Cell Proliferation and Invasion

This compound has demonstrated significant potential in curbing the proliferation and invasion of various cancer cells. researchgate.net Research across different cancer models reveals its ability to impede the growth and spread of malignant cells, suggesting its promise as a therapeutic agent. researchgate.net Studies have shown that palmatine can effectively inhibit both the anchorage-dependent and independent growth of cancer cells. nih.gov

Studies in Prostate Cancer Models

In the context of prostate cancer, palmatine has been shown to be a potent inhibitor of cancer cell growth and invasion. nih.gov Notably, it selectively targets and inhibits the proliferation of androgen-independent prostate cancer cells, which are representative of the more advanced and difficult-to-treat stages of the disease. nih.gov This selective action is significant as it has minimal effect on non-tumorigenic prostate epithelial cells. nih.govnih.gov

One study highlighted that palmatine effectively inhibited the proliferation of the TRAMP mouse cell line TRAMPC1, indicating its potential for in vivo efficacy. nih.gov Furthermore, it was observed to inhibit the growth of C4-2B cells, a line that models the progression of prostate cancer to androgen independence. nih.gov The inhibitory effects of palmatine on both anchorage-dependent and independent growth further underscore its potential to control prostate tumor progression. nih.gov

| Prostate Cancer Cell Line | Effect of Palmatine | Reference |

| C4-2B | Inhibition of proliferation | nih.gov |

| PC-3 | Inhibition of proliferation | nih.gov |

| DU145 | Inhibition of proliferation | nih.gov |

| TRAMPC1 | Inhibition of proliferation | nih.gov |

| LNCaP | Minimal effect on proliferation | nih.gov |

| RWPE-1 (non-tumorigenic) | No significant effect on proliferation | nih.gov |

Studies in Colorectal Cancer Models

Palmatine has also been identified as a promising agent in the context of colorectal cancer. It has been shown to inhibit the proliferation and metastasis of colorectal cancer cells. nih.gov One of the key mechanisms identified is its ability to act as a functional antagonist to Musashi-2 (MSI2), an RNA-binding protein that is considered a therapeutic target in various malignancies. nih.govnih.gov

Research has demonstrated that palmatine inhibits the MSI2-dependent growth of colorectal cancer cells. nih.gov Genetic knockout of MSI2 in HCT116 colorectal cancer cells was found to significantly inhibit cell growth, and palmatine was identified as a small molecule that could replicate this inhibitory effect. nih.gov Further studies have elucidated another pathway through which palmatine exerts its effects, showing that it can inhibit colorectal cancer growth by regulating the miR-363-3p/AURKA axis. nih.gov

| Colorectal Cancer Cell Line | Effect of Palmatine | Reference |

| HCT116 | Inhibition of MSI2-dependent growth, Inhibition of proliferation and metastasis | nih.govnih.gov |

| SW620 | Inhibition of proliferation and metastasis | nih.gov |

Induction of Apoptosis in Neoplastic Cells

A crucial aspect of palmatine's anticancer activity is its ability to induce apoptosis, or programmed cell death, in neoplastic cells. researchgate.net This mechanism is fundamental to its therapeutic potential across various cancer types. For instance, in pancreatic cancer cells, palmatine has been shown to induce apoptosis by inhibiting survivin, a protein that is often overexpressed in cancer cells and helps them evade apoptosis. nih.gov

In studies on breast cancer, the growth inhibitory activity of palmatine was directly linked to the induction of apoptosis, as determined by Annexin V/PI staining. nih.gov This pro-apoptotic effect contributes significantly to its ability to suppress tumor growth. The induction of apoptosis by palmatine is a key molecular mechanism that allows it to selectively eliminate cancer cells. researchgate.net

Modulation of Oncogenic Signaling Pathways

The anticancer effects of palmatine are underpinned by its ability to modulate key oncogenic signaling pathways that are often dysregulated in cancer. By targeting specific components of these pathways, palmatine can effectively disrupt the processes that drive cancer cell proliferation, survival, and invasion.

Targeting rpS6/NFκB/FLIP Axis

In prostate cancer, palmatine has been shown to target the rpS6/NFκB/FLIP axis. nih.gov Research has identified ribosomal protein S6 (rpS6), a downstream target of the Akt/mTOR signaling cascade, as a potential target of palmatine. nih.govresearchgate.net Treatment with palmatine leads to a decrease in the activation of NFκB and its downstream target gene, FLIP (FLICE-like inhibitory protein). nih.gov

The inhibition of this axis is significant because NFκB is a key transcription factor that plays a critical role in inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. biomol.com By downregulating NFκB and FLIP, palmatine can inhibit invasion and promote apoptosis in prostate cancer cells. nih.govbiomol.com The synergistic inhibition of the rpS6/NFκB/FLIP axis by palmatine suggests its therapeutic potential for prostate cancer and other malignancies where this pathway is activated. nih.gov

Targeting Musashi-2 (MSI2)

Musashi-2 (MSI2) is an RNA-binding protein that has emerged as an attractive therapeutic target in a range of cancers due to its role in promoting cell proliferation and survival. nih.govnih.gov Palmatine has been identified as a functional MSI2 antagonist. nih.gov

Interference with DNA Topoisomerase I and II Activity

This compound has been identified as a selective poison for both topoisomerase I and II. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA, playing a vital role in DNA replication, transcription, and chromosome segregation. wikipedia.org By inhibiting these enzymes, palmatine can disrupt essential cellular processes. Research has demonstrated that palmatine suppresses the activity of both topoisomerase I and II, which is a mechanism of action that contributes to its cytotoxic effects. nih.gov This interference with DNA topoisomerases is a key aspect of its potential as a therapeutic agent, particularly in contexts requiring the modulation of cell proliferation. wikipedia.org

Neuropharmacological Activities of this compound

This compound exhibits significant neuroprotective properties through various mechanisms. Studies have shown its potential in the context of neurodegenerative conditions such as Alzheimer's disease. nih.govmdpi.com One of the key neuroprotective actions of palmatine is its ability to inhibit the aggregation and toxicity of amyloid-beta (Aβ) peptides. nih.gov In transgenic Caenorhabditis elegans models, treatment with palmatine delayed the paralysis process induced by Aβ and reduced Aβ deposits. nih.gov

Furthermore, palmatine enhances the body's antioxidant defense systems. It has been observed to reduce elevated levels of reactive oxygen species (ROS) and increase resistance to oxidative stress. nih.gov This is achieved, in part, by modulating the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress. mdpi.comresearchgate.net By activating this pathway, palmatine can mitigate oxidative damage and neuroinflammation associated with Aβ-induced neurotoxicity. mdpi.comresearchgate.net Research has also indicated that palmatine can reduce the levels of inflammatory factors such as TNF-α, IL-1β, and IL-6 in the brain, further contributing to its neuroprotective profile. mdpi.com

A summary of the key neuroprotective mechanisms of palmatine is provided in the table below.

| Mechanism of Action | Observed Effect | Reference |

| Inhibition of Aβ Aggregation | Reduces amyloid-beta plaque formation and toxicity. | nih.gov |

| Antioxidant Defense | Decreases reactive oxygen species and enhances oxidative stress resistance. | nih.gov |

| Nrf2/HO-1 Pathway Modulation | Ameliorates oxidative stress and neuroinflammation. | mdpi.comresearchgate.net |

| Anti-inflammatory Action | Reduces levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | mdpi.com |

This compound has demonstrated both sedative and antidepressant-like activities in preclinical studies. biomol.com Its sedative effects are associated with a reduction in locomotor activity. biomol.com This sedative mechanism is thought to be linked to its influence on central monoamine neurotransmitters, particularly its ability to inhibit the biosynthesis of dopamine (B1211576). nih.gov

In addition to its sedative properties, palmatine exhibits antidepressant-like effects. In animal models, it has been shown to decrease immobility time in both the forced swim test and the tail suspension test. biomol.com These tests are widely used to screen for potential antidepressant activity. The observed effects suggest that palmatine may have therapeutic potential in the management of depression. biomol.com

More detailed investigations have revealed region-specific effects on these neurotransmitters within the brain. For instance, palmatine significantly decreases the concentration of dopamine and homovanillic acid in the cortex. nih.gov Concurrently, it reduces the concentration of serotonin (B10506) in the brain stem while increasing its concentration in the cortex. nih.gov Furthermore, the level of 5-hydroxyindole (B134679) acetic acid, a metabolite of serotonin, is increased in the brain stem. nih.gov These complex modulatory effects on monoamine systems are believed to underlie palmatine's sedative and other central nervous system activities. nih.gov

The table below summarizes the effects of palmatine on various monoamine neurotransmitters and their metabolites in different brain regions.

| Neurotransmitter/Metabolite | Brain Region | Effect | Reference |

| Dopamine | Cortex | Decrease | nih.gov |

| Homovanillic Acid | Cortex | Decrease | nih.gov |

| Serotonin (5-HT) | Brain Stem | Decrease | nih.gov |

| Serotonin (5-HT) | Cortex | Increase | nih.gov |

| 5-Hydroxyindole Acetic Acid | Brain Stem | Increase | nih.gov |

Cardiovascular System Effects of this compound

This compound exerts effects on the cardiovascular system, notably through its vasodilatory actions. Vasodilators are substances that widen blood vessels, allowing for increased blood flow. nih.gov The vasodilatory effect of palmatine is linked to its ability to reduce intracellular calcium ion (Ca2+) concentrations.

Calcium ions play a critical role in the contraction of vascular smooth muscle cells; a decrease in intracellular Ca2+ leads to muscle relaxation and, consequently, vasodilation. nih.gov Palmatine is described as a calcium channel chemical, suggesting that it may act as a calcium channel blocker. selleckchem.com By inhibiting the influx of Ca2+ into vascular smooth muscle cells, palmatine can induce relaxation of the blood vessels, leading to its vasodilatory effect. selleckchem.com

Antiarrhythmic Properties

While palmatine is recognized for its cardioprotective effects, detailed research specifically elucidating its antiarrhythmic properties is not extensively available in current literature. Antiarrhythmic drugs are typically classified based on their mechanisms of action, such as sodium-channel blockade, adrenergic antagonism, action-potential prolongation, or calcium-channel blockade. nih.gov Ventricular arrhythmia induced by ischemia/reperfusion injury is often linked to calcium overload resulting from reactive oxygen species (ROS) production. mdpi.com Although palmatine has demonstrated the ability to reduce oxidative stress, its direct effects on the electrophysiological mechanisms underlying arrhythmia require further investigation. nih.govnih.gov

Myocardial Protection

This compound demonstrates significant potential in protecting the myocardium, particularly against ischemia-reperfusion (I/R) injury. nih.govnih.gov Research in rat models of I/R injury has shown that palmatine can significantly improve myocardial dysfunction. nih.gov Its protective effects are largely attributed to its potent antioxidant and anti-inflammatory actions. nih.govnih.gov

In a key study, rats subjected to 30 minutes of ischemia followed by reperfusion showed substantial myocardial damage. However, pretreatment with palmatine led to a remarkable 50% decrease in infarct size compared to the control group. This protective effect was accompanied by a significant improvement in left ventricular pressure dynamics. nih.gov

The mechanism behind this protection involves the modulation of key biomarkers associated with cardiac injury and oxidative stress. Palmatine markedly inhibited the serum increase of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) phosphokinase (CK), both indicators of myocardial damage. Furthermore, it suppressed the elevation of malondialdehyde (MDA), a marker of lipid peroxidation. Concurrently, palmatine prevented the decline in the activity of crucial antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in cardiac tissues. nih.gov The compound also reduced the expression of inflammatory mediators such as COX-2 and iNOS in the myocardium following I/R injury. nih.gov

Table 1: Effect of Palmatine on Myocardial Ischemia-Reperfusion (I/R) Injury Markers in Rats

| Biomarker | Effect of I/R Injury (Control) | Effect of Palmatine Treatment | Mechanism of Action |

|---|---|---|---|

| Infarct Size | Increased | Decreased by 50% | Cardioprotection |

| LDH & CK | Increased | Markedly Inhibited Increase | Reduction of Myocardial Damage |

| MDA | Increased | Markedly Inhibited Increase | Antioxidant (Reduces Lipid Peroxidation) |

| SOD & CAT | Decreased Activity | Inhibited Decline in Activity | Antioxidant (Enzyme Preservation) |

| COX-2 & iNOS | Increased Expression | Reduced Expression | Anti-inflammatory |

Metabolic Regulatory Effects of this compound

Palmatine exhibits a range of effects that suggest its potential as a regulator of metabolic processes, including lipid metabolism and glucose homeostasis. nih.govresearchgate.net

Impact on Lipid Metabolism

Research has highlighted palmatine's ability to favorably modulate lipid profiles, particularly in conditions of hyperlipidemia. In a study involving female KK-Ay mice with hyperlipidemia and hyperglycemia induced by a high-fat diet (HFD), treatment with palmatine for 40 days resulted in a significant decrease in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c). nih.gov In tandem with these reductions, a beneficial increase in high-density lipoprotein cholesterol (HDL-c) was observed. nih.gov Further studies indicate that palmatine may regulate the bile acid cycle and maintain intestinal flora balance, which contributes to its blood lipid-lowering effects. nih.gov This is potentially mediated through the PPARα-CYP7A1 pathway, which is involved in cholesterol metabolism and bile acid synthesis. nih.gov

Table 2: Palmatine's Effect on Serum Lipid Profile in HFD-Induced Hyperlipidemic Mice

| Lipid Parameter | Observed Effect of Palmatine Treatment |

|---|---|

| Total Cholesterol (TC) | Decrease |

| Triglycerides (TG) | Decrease |

| Low-Density Lipoprotein Cholesterol (LDL-c) | Decrease |

| High-Density Lipoprotein Cholesterol (HDL-c) | Increase |

Antidiabetic Potential

Palmatine has demonstrated notable antidiabetic properties in various preclinical models. nih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, palmatine treatment has been shown to reduce blood glucose levels and increase insulin (B600854). nih.gov The antidiabetic activity of palmatine is linked to its antioxidant properties and its ability to modulate key insulin signaling pathways. nih.govatiner.gr

Studies comparing palmatine to conventional antidiabetic drugs like metformin (B114582) and glimepiride (B1671586) have sought to elucidate its molecular mechanism. nih.gov Palmatine appears to rejuvenate the impaired insulin signaling pathway by upregulating the gene expression of IRS-1, PI3K, AKT2, and GLUT4, while downregulating PKC-α expression. nih.gov In an in vivo model, palmatine treatment led to a 66% increase in PI3K expression compared to the diabetic control group. nih.gov It also has been shown to protect against endoplasmic reticulum stress by down-regulating chaperone proteins like GRP78 and Calreticulin in the pancreas of diabetic rats. nih.gov

Addressing Metabolic Syndromes

Metabolic syndrome (MetS) is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Given its beneficial effects on lipid profiles and glucose metabolism, palmatine is considered a potential agent for managing MetS. nih.govnih.gov The antioxidant and anti-inflammatory properties of palmatine are believed to be key to its ability to impede the effects of MetS and its related complications, which are often triggered by inflammation and oxidative stress. nih.govnih.gov

Gastrointestinal Protective Effects of this compound

Palmatine has demonstrated significant protective effects throughout the gastrointestinal tract. Its anti-inflammatory and antioxidant activities contribute to its efficacy in treating various gastrointestinal ailments. biomol.com

In animal models, palmatine has been shown to decrease the formation of gastric ulcers and inhibit the growth of Helicobacter pylori. biomol.com It ameliorates murine colitis by suppressing tryptophan metabolism, regulating gut microbiota, and protecting mucosal integrity. medchemexpress.com This is achieved by modulating tight junction proteins, reducing the expression of pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6), and preventing epithelial apoptosis. medchemexpress.com

Furthermore, palmatine has shown potential in attenuating gut tumorigenesis. In a mouse model of multiple intestinal neoplasia, oral administration of palmatine significantly reduced the number of tumors in the small intestine and colon in a dose-dependent manner. nih.gov This anti-tumor effect is linked to the significant reduction of inflammatory cytokines within the gut tissue, suggesting that palmatine's anti-inflammatory action is a key mechanism in its gastrointestinal protective and chemopreventive activities. nih.gov

Anti-Ulcerative and Antacid Activities

Palmatine, a protoberberine alkaloid, has demonstrated notable anti-ulcerative and antacid properties in various studies. nih.govresearchgate.net Research indicates its potential as a protective agent against gastric damage. tandfonline.com One of the key mechanisms contributing to its anti-ulcerative effect is its activity against Helicobacter pylori, a primary factor in the development of gastritis and gastric ulcers. tandfonline.com Studies on extracts of Coptis chinensis, a plant rich in palmatine, have shown scavenging effects against damaging radicals and inhibitory action on the colonization of H. pylori. tandfonline.com Palmatine itself has been identified as a significant protective agent, suggesting its potential for the development of new pharmaceuticals to prevent gastric diseases. tandfonline.com

Inhibition of Gastric Ulcer Formation

Palmatine has been shown to be effective in the inhibition of gastric ulcer formation in animal models. nih.govresearchgate.net In a study utilizing a rat model of acetic acid-induced gastric ulcers, orally administered palmatine significantly reduced the ulcer area. nih.govpnas.org

The gastroprotective effects of palmatine are linked to its influence on key biochemical mediators. Research has shown that palmatine treatment can markedly increase the levels of prostaglandin (B15479496) E2 (PGE2), a substance known for its protective role in the gastric mucosa. nih.gov Concurrently, it decreases the levels of platelet-activating factor (PAF), a pro-inflammatory mediator. nih.gov These actions suggest that palmatine's mechanism for protecting against ulcers is associated with reducing inflammation and enhancing the protective barriers of the stomach lining. nih.gov

The table below summarizes the findings from a study on acetic acid-induced gastric ulcers in rats, demonstrating the ulcer inhibition rate at different doses. nih.gov

Table 1: Effect of Palmatine on Acetic Acid-Induced Gastric Ulcer in Rats

| Treatment Group | Ulcer Inhibition Rate (%) | Key Mechanism of Action |

|---|---|---|

| Palmatine (10 mg/kg/day) | 51.42% | Increased Prostaglandin E2 (PGE2), Decreased Platelet-Activating Factor (PAF) |

Influence on Splicing in Myotonic Dystrophy Type 1 (DM1) Models

A comprehensive review of available scientific literature did not yield specific research findings regarding the influence of this compound on RNA splicing in the context of Myotonic Dystrophy Type 1 (DM1) models.

Mechanistic Elucidation of Palmatine Chloride Hydrate S Biological Actions

Molecular Interactions and Target Binding

Palmatine's biological effects are rooted in its ability to directly interact with and modulate the function of crucial biomolecules, including nucleic acids, enzymes, and other proteins.

DNA Intercalation and Nucleic Acid Function Disruption

Palmatine (B190311) chloride hydrate (B1144303), an isoquinoline (B145761) alkaloid, is known to bind to DNA, an interaction that is central to its mechanism of action. researchgate.netmedcrop.or.kr Molecular dynamics simulations and spectroscopic studies have provided compelling evidence for its ability to insert itself between the base pairs of the DNA helix, a process known as intercalation. nih.gov This intercalative binding is a predominant and energetically favorable mode of interaction, leading to structural perturbations of the DNA, including helix elongation and partial unwinding. nih.gov Such distortions can interfere with critical biological processes that rely on DNA integrity, such as replication, transcription, and repair, thereby disrupting nucleic acid function. researchgate.netnih.gov

Beyond simple intercalation, studies have identified two stable and competitive interaction modes between palmatine and B-DNA: insertion (intercalation) and minor groove binding. nih.gov While both modes can coexist, the intercalative binding is characterized by a significant enthalpic advantage, underscoring its stability within the DNA helix. nih.gov This interaction is also noted to be specific for AT-rich regions of the DNA. medcrop.or.kr The ability of palmatine to bind DNA and disrupt its function is a key factor in its observed biological effects, including the inhibition of cell proliferation. researchgate.net

Table 1: DNA Interaction Modes of Palmatine

| Interaction Mode | Description | Consequence | Supporting Evidence |

|---|---|---|---|

| Intercalation | Insertion of the planar tetracyclic ring system of palmatine between DNA base pairs. nih.gov | Causes DNA helix distortion, elongation, and unwinding, impairing replication and transcription. nih.gov | Molecular Dynamics Simulations, MM/PBSA Analyses nih.gov |

| Minor Groove Binding | Binding of palmatine to the minor groove of the DNA helix. nih.govnih.gov | Competes with intercalation; stabilized by hydrogen bonds and van der Waals forces. nih.govnih.gov | Spectroscopic Studies, Molecular Modeling nih.govnih.gov |

Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase, H. pylori Urease)

Palmatine demonstrates significant inhibitory activity against several key enzymes, contributing to its biological profile.

Soluble Epoxide Hydrolase (sEH): Palmatine has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). sigmaaldrich.comresearchgate.net By inhibiting sEH, palmatine can increase the levels of beneficial EETs. sigmaaldrich.com Research shows that palmatine inhibits sEH in a dose-dependent manner with a reported IC₅₀ value of 29.6 ± 0.5 μM. sigmaaldrich.comresearchgate.netdntb.gov.ua Further kinetic analysis revealed that this inhibition is noncompetitive, with a Ki value of 26.9 μM. sigmaaldrich.com Molecular simulations suggest that palmatine binds to a pocket in the active site of sEH, distinct from the catalytic site, thereby inhibiting the enzyme's function noncompetitively. sigmaaldrich.com

Helicobacter pylori Urease: The compound is also a potent inhibitor of urease from Helicobacter pylori, a key enzyme for the bacterium's survival in the acidic stomach environment. sigmaaldrich.comresearchgate.net Palmatine inhibits both H. pylori urease (HPU) and jack bean urease (JBU) in a dose-dependent fashion. dntb.gov.uaijpsonline.com The inhibition is significant, with IC₅₀ values of 0.53 ± 0.01 mM for HPU and 0.03 ± 0.00 mM for JBU. sigmaaldrich.comijpsonline.com Kinetic studies have determined the inhibition to be of a noncompetitive type for both ureases. sigmaaldrich.comijpsonline.com The mechanism involves palmatine's interaction with essential sulfhydryl groups in the enzyme's active site, which is a reversible interaction. sigmaaldrich.comresearchgate.net Molecular docking studies support this by showing that palmatine interacts with these sulfhydryl groups, disrupting the enzyme's active conformation without binding to the nickel ions in the active site. sigmaaldrich.comdntb.gov.uaijpsonline.com

Table 2: Enzyme Inhibition Data for Palmatine

| Enzyme Target | Source | IC₅₀ Value | Type of Inhibition | Key Mechanistic Finding |

|---|---|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | In vitro assay | 29.6 ± 0.5 μM sigmaaldrich.comresearchgate.net | Noncompetitive (Ki = 26.9 μM) sigmaaldrich.com | Binds to a non-catalytic site in the active pocket. sigmaaldrich.com |

| ***H. pylori* Urease (HPU)** | H. pylori | 0.53 ± 0.01 mM sigmaaldrich.comijpsonline.com | Noncompetitive sigmaaldrich.comijpsonline.com | Interacts with active-site sulfhydryl groups. sigmaaldrich.comresearchgate.net |

| Jack Bean Urease (JBU) | Jack Bean | 0.03 ± 0.00 mM sigmaaldrich.comijpsonline.com | Noncompetitive sigmaaldrich.comijpsonline.com | Interacts with active-site sulfhydryl groups. sigmaaldrich.comresearchgate.net |

Protein-Protein Interactions (e.g., MSI2 engagement)

Palmatine has been identified as a direct and potent antagonist of Musashi-2 (MSI2), an RNA-binding protein that is an attractive therapeutic target in several malignancies. Studies have confirmed that palmatine directly engages with the C-terminal domain of the MSI2 protein. This specific binding was validated through MicroScale Thermophoresis (MST) and Cellular Thermal Shift Assay (CETSA), demonstrating a clear engagement between palmatine and MSI2 within cells. The interaction is effective in inhibiting the growth of cancer cells that are dependent on MSI2 function, highlighting the specificity of this protein engagement.

Cellular Pathway Modulation by Palmatine Chloride Hydrate

Flowing from its direct molecular interactions, palmatine influences complex cellular signaling cascades that govern cell fate and stress responses.

Regulation of Cell Proliferation and Apoptosis Pathways

Palmatine exerts significant control over pathways that regulate cell growth and programmed cell death (apoptosis). In various cancer cell models, palmatine has been shown to inhibit cell proliferation and decrease cell viability in a dose-dependent manner. For instance, in colon cancer cells, palmatine treatment leads to a G2/M phase arrest in the cell cycle.

This halt in proliferation is coupled with the induction of apoptosis. The mechanism for this involves the mitochondrial-associated pathway, evidenced by an increase in the expression of apoptosis markers like p53, Caspase-3, and Caspase-9, and a reduction in anti-apoptotic proteins such as Bcl-2. In preosteoclastic cells, palmatine was found to induce apoptosis through the nitric oxide synthase (NOS) system, indicating that its pro-apoptotic mechanisms can be cell-type specific.

Table 3: Effects of Palmatine on Cell Proliferation and Apoptosis

| Cell Line / Model | Effect | Pathway/Mechanism Implicated |

|---|---|---|

| Colon Cancer Cells | Inhibition of proliferation, G2/M phase arrest, induction of apoptosis. | Mitochondrial pathway: Increased Caspase-3/9, p53; Decreased Bcl-2. |

| Prostate Cancer Cells | Decreased cell growth and invasion. medcrop.or.kr | Inhibition of NF-κB activation. medcrop.or.kr |

| RAW 264.7 (Preosteoclastic cells) | Induction of apoptosis. | Mediated by the Nitric Oxide Synthase (NOS) system. |

| PC12 Cells | Reduction in apoptosis. | Inhibition of Bax expression, promotion of Bcl-2 expression. |

Influence on Oxidative Stress Responses

Palmatine actively modulates cellular responses to oxidative stress. It has demonstrated the ability to ameliorate oxidative stress by influencing the Nrf2/HO-1 signaling pathway, a critical regulator of antioxidant defense. In studies using PC12 cells, palmatine treatment was shown to inhibit the expression of Keap1 while promoting the expression of Nrf2 and Heme Oxygenase-1 (HO-1). This activation of the Nrf2 pathway leads to an increase in the production of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and an increase in glutathione (B108866) (GSH) levels, while concurrently reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).

In models using C. elegans, palmatine treatment significantly reduced elevated ROS levels and enhanced resistance to paraquat-induced oxidative stress, further confirming its role in bolstering antioxidant defenses. This protective effect against oxidative damage is achieved by scavenging free radicals and upregulating the cellular antioxidant defense system.

Impact on Inflammasome Activation

Palmatine has been shown to exert significant inhibitory effects on the NLRP3 inflammasome pathway, a key component of the innate immune system involved in sensing cellular danger and triggering inflammatory responses. nih.gov The activation of the NLRP3 inflammasome is a multi-step process that results in the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govmdpi.com

In preclinical models of Parkinson's disease, palmatine treatment has demonstrated a clear capacity to suppress this inflammatory cascade. nih.gov Studies in mice with induced Parkinson's-like pathology revealed that palmatine administration significantly reduced the expression of critical components of the inflammasome complex. nih.gov Specifically, immunoblotting results from the midbrain and striatum of these animal models showed a marked decrease in the protein levels of NF-κB, NLRP3, caspase-1, and the resulting active cytokine, IL-1β. nih.gov This suggests that palmatine interferes with the signaling pathway that leads to the assembly and activation of the NLRP3 inflammasome. nih.gov The mechanism appears to be linked to its ability to promote mitophagy, the selective removal of damaged mitochondria, which in turn negatively regulates NLRP3 inflammasome activation. nih.gov By inhibiting the activation of microglia and the subsequent release of pro-inflammatory factors, palmatine mitigates the neuroinflammatory processes associated with the disease model. nih.gov

Table 1: Effect of Palmatine on NLRP3 Inflammasome Components in a Parkinson's Disease Mouse Model

| Component | Effect of Palmatine Treatment | Reference |

| NF-κB Expression | Significantly Reduced | nih.gov |

| NLRP3 Expression | Significantly Reduced | nih.gov |

| Caspase-1 Expression | Significantly Reduced | nih.gov |

| IL-1β Expression | Significantly Reduced | nih.gov |

| Microglia Activation | Inhibited | nih.gov |

Effects on Mitochondrial Function and Bioenergetics

Palmatine has been identified as a significant modulator of mitochondrial function, playing a protective role against mitochondrial dysfunction and promoting cellular bioenergetics. nih.govnih.govmdpi.com Its mechanisms involve the induction of mitophagy, a specialized form of autophagy for the selective degradation of damaged mitochondria, which is crucial for maintaining mitochondrial health. nih.govmdpi.com

Research indicates that palmatine can efficiently and selectively induce mitophagy in various human cell lines, a process that is followed by the stimulation of mitochondrial biogenesis. nih.gov Unlike some chemical inducers of mitophagy that can be toxic to mitochondria, palmatine does not appear to interfere with mitochondrial function, such as mitochondrial membrane potential. nih.govmdpi.com This suggests a favorable profile for therapeutic applications aimed at clearing dysfunctional mitochondria. mdpi.com

In cellular models of mitochondrial damage, such as those induced by MPP+, palmatine treatment has been shown to restore mitochondrial membrane potential and inhibit the production of mitochondrial reactive oxygen species (ROS). nih.gov Furthermore, in PINK1-knockout mouse embryonic fibroblasts (MEFs), a model for mitochondrial dysfunction, palmatine treatment alleviated the mitochondrial deficits. mdpi.com It significantly reduced the elevated levels of mitochondrial ROS and improved mitochondrial respiration, with basal and maximal respiration improving by approximately 29% and 60%, respectively. mdpi.com These findings underscore palmatine's ability to restore function in genetically impaired mitochondria. mdpi.com In vivo studies using an Alzheimer's disease mouse model further confirmed that administration of palmatine restored mitochondrial function, which correlated with improvements in cognitive function. nih.gov

Table 2: Palmatine's Effects on Mitochondrial Parameters

| Parameter | Model System | Observed Effect | Reference |

| Mitophagy | Various human cell lines | Efficiently induced | nih.gov |

| Mitochondrial ROS | MPP+-treated cells | Production inhibited | nih.gov |

| Mitochondrial Membrane Potential | MPP+-treated cells | Restored | nih.gov |

| Mitochondrial ROS | PINK1 KO MEFs | Levels reduced to wild-type levels | mdpi.com |

| Mitochondrial Respiration (Basal) | PINK1 KO MEFs | Improved by ~29% | mdpi.com |

| Mitochondrial Respiration (Maximal) | PINK1 KO MEFs | Improved by ~60% | mdpi.com |

| Mitochondrial Function | Alzheimer's Disease Mouse Model | Restored | nih.gov |

Pharmacodynamic Characterization in Preclinical Models

In Vitro Cellular Assays and Models

The biological activities of palmatine have been characterized in a variety of in vitro cellular models, particularly in the context of cancer research. These studies reveal that palmatine exerts differential effects on cell proliferation, growth, and signaling pathways depending on the cell type.

In human prostate cancer cell lines, palmatine demonstrated significant inhibitory effects on the proliferation of androgen-independent cells, including DU145, PC-3, and C4-2B cells. nih.gov DU145 was found to be the most sensitive, with a 50% growth inhibition at a concentration of 10 μg/ml. nih.gov In contrast, the androgen-responsive LNCaP cell line was minimally affected. nih.gov Palmatine also effectively inhibited anchorage-independent growth, a hallmark of malignancy, in these cancer cells. nih.gov Mechanistically, in DU145 cells, palmatine was shown to significantly reduce the promoter activity of both NF-κB and its target gene FLIP, which is involved in apoptosis resistance. nih.gov

The anti-proliferative effects of palmatine have also been observed in other cancer types. In colorectal cancer cell lines such as HCT116, RKO, and SW480, palmatine inhibited colony formation. nih.gov Studies on human rhabdomyosarcoma (RMS) cells showed that while the related alkaloid berberine (B55584) was more potent, palmatine also suppressed the growth of the RD cell line. tandfonline.com

Table 3: Summary of Palmatine's In Vitro Effects on Various Cell Lines

| Cell Line | Cell Type | Assay | Key Finding | Reference |

| DU145 | Prostate Cancer | Proliferation | ~50% inhibition at 10 μg/ml | nih.gov |

| PC-3 | Prostate Cancer | Proliferation | ~38% inhibition at 10 μg/ml | nih.gov |

| C4-2B | Prostate Cancer | Anchorage-Independent Growth | Inhibited | nih.gov |

| LNCaP | Prostate Cancer | Proliferation | Minimal effect (<10% inhibition) | nih.gov |

| DU145 | Prostate Cancer | Promoter Activity | Reduced NF-κB and FLIP activity | nih.gov |

| HCT116, RKO, SW480 | Colorectal Cancer | Colony Formation | Inhibited | nih.gov |

| RD | Rhabdomyosarcoma | Growth | Suppressed | tandfonline.com |

In Vivo Animal Models

The pharmacodynamic properties of palmatine have been investigated in several preclinical animal models, demonstrating its potential therapeutic effects across a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer.

In a mouse model of Parkinson's disease induced by MPTP, palmatine treatment led to improved motor deficits and a reduction in the loss of dopaminergic neurons. nih.gov This neuroprotective effect is linked to its ability to inhibit NLRP3 inflammasome activation and promote mitophagy. nih.gov Similarly, in a mouse model of Alzheimer's disease, palmatine administration resulted in significant improvements in cognitive function and restored mitochondrial function. nih.gov Further evidence of its neuroprotective role comes from studies on aluminium chloride-induced oxidative stress in mice, where palmatine improved learning, memory, and motor coordination. chula.ac.th

Palmatine's anti-inflammatory activity was demonstrated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, where it ameliorated the colitis and prevented the infiltration of inflammatory cells. chemicalbook.com

In the context of genetic disorders, palmatine was evaluated in a mouse model for myotonic dystrophy type I. It was shown to improve the pre-mRNA splicing of the CLCN1 gene, which is mis-spliced in this condition. semanticscholar.org

The anti-cancer effects of palmatine observed in vitro have also been tested in vivo. In a xenograft model using HCT116 colorectal cancer cells, treatment with palmatine significantly reduced tumor growth. nih.gov

Table 4: Overview of Palmatine's Effects in In Vivo Animal Models

| Animal Model | Condition | Key Finding | Reference |

| MPTP-induced Mice | Parkinson's Disease | Improved motor deficits; reduced dopaminergic neuron loss | nih.gov |

| Alzheimer's Disease Mouse Model | Alzheimer's Disease | Improved cognitive function; restored mitochondrial function | nih.gov |

| Aluminium Chloride-induced Mice | Oxidative Stress | Improved neurobehavioral parameters (learning, memory, motor coordination) | chula.ac.th |

| DSS-induced Mice | Colitis | Ameliorated colitis; prevented inflammatory cell infiltration | chemicalbook.com |

| HSALR Mice | Myotonic Dystrophy Type I | Improved CLCN1 pre-mRNA splicing | semanticscholar.org |

| HCT116 Xenograft Mice | Colorectal Cancer | Significantly reduced tumor growth | nih.gov |

Toxicological Considerations and Safety Profile of Palmatine Chloride Hydrate

Genotoxicity and DNA Toxicity Concerns

Palmatine (B190311) has demonstrated the ability to interact with DNA, raising concerns about its genotoxic potential. Studies have shown that palmatine binds to DNA, specifically at Adenine-Thymine (AT) base pairs. lktlabs.com This interaction is a potential mechanism for inducing DNA modification and damage. researchgate.net

Research involving goldenseal, a plant containing palmatine, has shed light on these concerns. The alkaloid constituents of goldenseal, including palmatine and the structurally similar berberine (B55584), have been found to induce DNA damage, which may contribute to genotoxicity. consensus.app Specifically, in human hepatoma (HepG2) cells, these alkaloids have been shown to cause DNA damage, possibly through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. consensus.app

However, the genotoxic profile of palmatine is not entirely straightforward. In one study, while the combination of palmatine and UVA radiation was cytotoxic to keratinocyte skin cells, it did not result in detectable DNA damage as measured by the comet assay. researchgate.net Furthermore, some research suggests that berberine is the primary contributor to the DNA damage observed with goldenseal extracts. researchgate.net Despite this, the established link between palmatine and DNA modifications warrants careful consideration of its genotoxic risk. researchgate.net

Hepatotoxicity Assessment and Hepatic Enzyme Modulation

The liver is a primary site for the metabolism of palmatine, and research indicates the compound has a complex relationship with hepatic function. researchgate.net The main metabolic pathways for palmatine in the liver are reported to be glucuronidation and sulfation. researchgate.net

Concerns regarding hepatotoxicity stem from studies on goldenseal root powder, which contains palmatine. Long-term oral administration of goldenseal in rodent models led to an increased incidence of hepatocellular adenoma and carcinoma, suggesting a potential for liver damage and tumorigenicity. researchgate.net

In vitro studies using human liver cancer cell lines (HepG2) have shown that palmatine, along with berberine, can induce DNA damage. consensus.app This cellular damage in liver cells points towards a potential for hepatotoxic effects. The compound's influence on liver metabolic enzymes is described as complex, indicating that it could potentially interfere with the metabolism of other substances, although specific inhibitory or inductive effects on enzymes like cytochrome P450 are still being fully elucidated. researchgate.net

Neurotoxicity and CNS-Related Adverse Effects

While much of the research on palmatine focuses on its neuroprotective properties, some studies have identified effects on the central nervous system (CNS) that could be considered adverse depending on the context. nih.govchula.ac.thnih.gov

It is important to distinguish these findings from the neuroprotective effects observed in other experimental settings. For instance, palmatine has been shown to protect against neurotoxicity induced by agents like amyloid-beta and aluminium chloride. nih.govchula.ac.th Nevertheless, the direct effects of palmatine on reducing motor activity and modulating crucial neurotransmitter levels are significant toxicological considerations for its safety profile.

Phototoxicity Potential

Palmatine has been identified as a phototoxic agent, meaning it can cause cellular damage when exposed to light, particularly ultraviolet A (UVA) radiation. researchgate.net This property is linked to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, upon irradiation. researchgate.net

In laboratory studies, the combination of palmatine and UVA light has demonstrated significant cytotoxic effects. When human keratinocyte skin cells (HaCaT) were treated with palmatine and exposed to UVA radiation, a 50% decrease in cell viability was observed. researchgate.net Similarly, photodynamic therapy using palmatine hydrochloride has been shown to be effective in killing breast cancer (MCF-7) and oral squamous cell carcinoma cells. This process involves the induction of significant cell apoptosis and a marked increase in intracellular ROS levels.

The phototoxic potential of palmatine is a critical safety concern, particularly for topical applications or in individuals with high exposure to sunlight.

| Cell Line | Experimental Conditions | Observed Effect | Reference |

|---|---|---|---|

| HaCaT Keratinocytes | 50 µM Palmatine + 4 J/cm² UVA | 50% decrease in cell viability | researchgate.net |

| MCF-7 Breast Cancer Cells | Photodynamic treatment with Palmatine Hydrochloride (PaH) | Significant photocytotoxicity and cell apoptosis | |

| Oral Squamous Cell Carcinoma (OSCC) | Photodynamic treatment with Palmatine Hydrochloride (PaH) | Potent phototoxic effect on cell proliferation and induced cell apoptosis | |

| HT-29 Colon Adenocarcinoma Cells | 5 µM Palmatine + 10.8 J/cm² light | Remarkable increase in early and late apoptotic rate | researchgate.net |

Dose-Dependent Toxicity Analysis

The toxicological effects of palmatine are closely linked to its concentration, with evidence showing a clear dose-dependent relationship in both its therapeutic and toxic actions. researchgate.net

In the context of phototoxicity, the rate of cell death increases as the concentration of palmatine and the dose of light increase. researchgate.net For instance, photodynamic treatment of colon adenocarcinoma cells showed that cell death was significantly dependent on both the palmatine concentration and the light energy density. researchgate.net

Conversely, in studies examining its therapeutic potential, dose-dependency is also evident. In an animal model of metastatic lung cancer, palmatine administered at doses from 1 to 10 mg/kg showed a dose-dependent improvement in physiological parameters and a reduction in lung injury. frontiersin.org Similarly, the neuroprotective effects of palmatine against amyloid-beta toxicity in C. elegans were more pronounced at a concentration of 0.2 mM compared to 0.1 mM. nih.gov

| Model System | Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|

| Metastatic Lung Colonization (mice) | 1, 5, and 10 mg/kg | Dose-dependent improvement in hypoxemia and amelioration of lung injury. | frontiersin.org |

| Aβ-transgenic C. elegans | 0.1 mM vs 0.2 mM | 0.2 mM showed a more effective protective effect against Aβ toxicity. | nih.gov |

| HT-29 Colon Adenocarcinoma Cells (Phototoxicity) | Concentration-dependent | Rate of cell death increased with higher palmatine concentration. | researchgate.net |

| Aluminium Chloride Induced Oxidative Stress (mice) | 10 and 20 mg/kg | Both doses effectively improved learning, motor coordination, and memory. | chula.ac.th |

Medicinal Chemistry and Drug Discovery of Palmatine Chloride Hydrate

Structure-Activity Relationship (SAR) Studies of Palmatine (B190311) Derivatives

The exploration of palmatine's therapeutic potential has been significantly advanced through structure-activity relationship (SAR) studies. These investigations focus on systematically modifying the chemical structure of palmatine to understand how different functional groups and structural motifs influence its biological activities. The primary goal is to develop novel derivatives with enhanced potency and selectivity for various therapeutic targets.

Research into the SAR of palmatine has identified several key positions on its protoberberine core that are crucial for its biological activity. Modifications at these sites have been shown to significantly impact its antimicrobial and anticancer effects.

The C-9 and C-13 positions have been identified as particularly important for modulating the biological profile of palmatine. sioc-journal.cn The introduction of various substituents at these positions can alter the molecule's potency and spectrum of activity. sioc-journal.cn For instance, in the context of antibacterial activity, the introduction of a suitable secondary amine substituent at the 9-position has been found to be advantageous for potency, particularly against Helicobacter pylori. mdpi.commcmaster.ca This is thought to be because an ionizable nitrogen atom can aid in the accumulation of the compound within Gram-negative bacteria. mdpi.com

For anticancer properties, modifications at the C-13 position have proven to be effective. The introduction of long carbon-chain alkyl groups at this position can markedly enhance antitumor activity. researchgate.net This is likely due to the increased lipophilicity of the molecule, which may improve its permeability across cell membranes and enhance its bioavailability. researchgate.net

Building on SAR insights, researchers have designed and synthesized a variety of novel palmatine derivatives to enhance its therapeutic properties. These efforts have led to the creation of new compounds with improved efficacy against microbial pathogens and cancer cells.

Targeted modifications of the palmatine structure have yielded derivatives with significantly improved antimicrobial activity. One notable study focused on synthesizing new derivatives to combat metronidazole-resistant Helicobacter pylori. mdpi.commcmaster.ca In this research, twenty new 9-N substituted palmatine derivatives were created. mdpi.com The SAR analysis revealed that introducing a secondary amine substituent at the 9-position was key to enhancing potency. mdpi.commcmaster.ca

Among the synthesized compounds, compound 1c , which features a p-methyl benzyl (B1604629) amine substituent at the 9-position, demonstrated the most potent activity against the tested resistant strains, with minimum inhibitory concentration (MIC) values ranging from 4–16 μg/mL. mdpi.comgoogle.com This was a significant improvement over the lead compound, palmatine. mdpi.com

Another approach involved the synthesis of 9-O-substituted palmatine derivatives with various alkyl or alkyl with N-heterocyclic structures. nih.gov The results showed that these derivatives had varied degrees of antimicrobial activity. nih.gov Specifically, the antibacterial activity of derivatives with alkyl chains at the C-9-O position against Gram-positive bacteria was enhanced by 2- to 64-fold compared to palmatine. nih.gov The potency was observed to increase as the length of the alkyl side chain was extended. nih.govrsc.org

Table 1: Antimicrobial Activity of Selected 9-Substituted Palmatine Derivatives

| Compound | Substituent at C-9 | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Palmatine | - | H. pylori (resistant strains) | >100 | mdpi.com |

| 1c | p-methyl benzyl amine | H. pylori (resistant strains) | 4-16 | mdpi.comgoogle.com |

| 3a | 9-O-ethyl | S. aureus | 125 | nih.gov |

| 3d | 9-O-n-butyl | S. aureus | 31.2 | nih.gov |

| 3f | 9-O-n-octyl | S. aureus | 15.6 | nih.gov |

The anticancer potential of palmatine has also been augmented through chemical modification. Research has shown that palmatine and its derivatives can exert protective effects against a range of cancers, including breast, colorectal, gastric, ovarian, and liver cancer. cdnsciencepub.com The mechanisms behind these effects include inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. cdnsciencepub.com

To improve upon the natural anticancer activity of palmatine, derivatives with long carbon-chain alkyl groups at the C-13 position were synthesized. researchgate.net This modification led to the creation of 13-n-hexyl and 13-n-octyl palmatine chloride analogues. researchgate.net These new compounds were evaluated for their cytotoxic activity across seven human cancer cell lines, including liver, leukemia, and lung cancer lines. researchgate.net

The results were compelling: in all cases, the 13-n-alkyl derivatives were more cytotoxic than the parent palmatine molecule. researchgate.net The most potent of these was 13-n-octyl palmatine (compound 4d), which exhibited an IC50 value of 0.02 ± 0.01 μM against the SMMC7721 human hepatoma cell line. researchgate.net The enhanced cytotoxicity is attributed to the increased lipophilicity from the long alkyl chains, which may facilitate better cell membrane penetration. researchgate.net

Table 2: Cytotoxicity (IC50, μM) of Palmatine and its 13-n-Alkyl Derivatives in Human Cancer Cell Lines

| Compound | 7701QGY | SMMC7721 | HepG2 | CEM | CEM/VCR | KIII | Lewis | Reference |

|---|---|---|---|---|---|---|---|---|

| Palmatine (1b) | >40 | >40 | >40 | 11.23 ± 2.01 | 13.58 ± 2.84 | 12.36 ± 1.58 | 10.25 ± 1.25 | researchgate.net |

| 13-n-Hexyl Palmatine (4c) | 0.85 ± 0.02 | 0.05 ± 0.01 | 1.25 ± 0.11 | 0.89 ± 0.03 | 1.02 ± 0.05 | 2.36 ± 0.25 | 1.58 ± 0.13 | researchgate.net |

| 13-n-Octyl Palmatine (4d) | 0.52 ± 0.01 | 0.02 ± 0.01 | 0.85 ± 0.02 | 0.56 ± 0.02 | 0.63 ± 0.02 | 1.25 ± 0.13 | 0.89 ± 0.05 | researchgate.net |

Design and Synthesis of Novel Palmatine Derivatives

Synthetic Methodologies for Palmatine and its Analogs

The tetrahydroisoquinoline scaffold is a core structure in many bioactive natural products, including palmatine. thieme-connect.com The synthesis of these complex molecules has been a significant area of research in organic chemistry, leading to the development of numerous strategies to construct this key heterocyclic motif. thieme-connect.com

The synthesis of the protoberberine skeleton of palmatine and its analogs has been accomplished through various classical and modern synthetic reactions. Traditional methods that are foundational to the synthesis of the tetrahydroisoquinoline core include the Bischler-Napieralski reaction, the Pomeranz-Fritsch cyclization, and the Pictet-Spengler synthesis, which is a specific application of the Mannich reaction. mcmaster.ca These methods typically involve the sequential construction of the B and C rings of the protoberberine structure. researchgate.net

A specific, patented synthesis process for palmatine involves several key steps:

Etherification to prepare o-dimethoxybenzene. google.com

Acetonitrilization to form methylenedioxy benzene (B151609) acetonitrile. google.com

Hydrogenation to yield o-dimethoxy-phenethylamine. google.com

Condensation to prepare the necessary hydrochlorates. google.com

Recondensation to form the final palmatine structure. google.com

These diverse synthetic strategies, from classical ring-forming reactions to modern transition-metal-catalyzed methods, provide versatile pathways for accessing palmatine and its structurally diverse analogs for further medicinal chemistry exploration. thieme-connect.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Palmatine chloride hydrate (B1144303) |

| Palmatine |

| Metronidazole |

| 13-n-Hexyl Palmatine |

| 13-n-Octyl Palmatine |

| o-Dimethoxybenzene |

| Methylenedioxy benzene acetonitrile |

Total Synthesis Strategies

The total synthesis of palmatine, an isoquinoline (B145761) alkaloid, is of significant interest due to its wide range of pharmacological activities and growing demand in the pharmaceutical market. thieme-connect.com Traditional methods often suffer from long synthetic routes, low yields, and environmental concerns, prompting the development of more efficient strategies. thieme-connect.com Modern synthetic approaches leverage advancements in transition-metal-catalyzed C-H bond functionalization, which avoids the need for pre-activated starting materials and minimizes byproducts. thieme-connect.comthieme-connect.com

Key Features of the Rhodium-Catalyzed Synthesis Strategy thieme-connect.comresearchgate.net

| Feature | Description |

|---|---|

| Catalyst | [RhCp*Cl2]2 |

| Vinyl Source | Potassium vinyltrifluoroborate (air-stable) |

| Key Reaction | Direct C-H ortho-vinylation of 2-arylpyridines |

| Solvent | Ethanol (low-toxicity) |

| Conditions | Mild (30°C, under air) |

| Efficiency | Short, four-step synthesis with moderate to excellent yields |

This approach stands as a significant improvement over older methods that often required high reaction temperatures, toxic reactants, and additional ligand additives for lower yields. thieme-connect.com

Formulation and Delivery Strategies for Palmatine Chloride Hydrate

Palmatine chloride is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. researchgate.netnih.govsemanticscholar.org This property presents significant challenges in pharmaceutical development, leading to issues like powder agglomeration, poor handling, and potential degradation, which can compromise the stability and quality of the final drug product. researchgate.netnih.gov To overcome these challenges, crystal engineering techniques, such as cocrystal and pharmaceutical salt formation, have been explored to improve the hygroscopic stability of palmatine chloride. nih.govresearchgate.net

A promising strategy to enhance the stability of palmatine chloride is the formation of a salt cocrystal with a neutral molecule. researchgate.netupc.edu.pe Researchers have successfully designed and synthesized a cocrystal of palmatine chloride with gallic acid (PMTCl-GA) using a solvent evaporation method. researchgate.netupc.edu.peresearchgate.net

Structural analysis of the resulting cocrystal (2(C21H22O4NCl)·C7H6O5·2CH3OH) reveals that the gallic acid and methanol (B129727) molecules are integrated into the crystal lattice. researchgate.netupc.edu.pe They participate in the self-assembly process by forming hydrogen bonds (O–H⋯Cl, C–H⋯Cl, and C–H⋯O) that occupy the binding sites of the chloride anions, which have a strong affinity for water. researchgate.netupc.edu.pe This arrangement effectively reduces the ability of the palmatine chloride to bind with external water molecules, leading to a significant improvement in hygroscopic stability compared to the original palmatine chloride. researchgate.netupc.edu.pe While this approach successfully mitigates hygroscopicity, it has been noted that the aqueous solubility of the PMTCl-GA cocrystal was reduced compared to the parent compound. researchgate.netresearchgate.netupc.edu.pe

Another effective method to address the hygroscopicity of palmatine chloride is the formation of different pharmaceutical salts. americanpharmaceuticalreview.comnih.gov By replacing the chloride anion with other counterions, the crystal structure and its interaction with water can be modified. semanticscholar.orgresearchgate.net

Palmatine Saccharinate (PMT-SAC): A pharmaceutical salt of palmatine with saccharinate (C21H22NO4·C7H4NO3S) has been synthesized to improve hygroscopic stability without compromising solubility. researchgate.netresearchgate.net In the PMT-SAC salt, the palmatine cations and saccharinate anions are strongly linked through hydrogen bonds. researchgate.net This near-saturated hydrogen bonding network makes it difficult for the compound to interact with and absorb external water molecules, thus significantly enhancing its stability against moisture. researchgate.netresearchgate.net Notably, this salt form maintained its aqueous solubility at a level comparable to that of palmatine chloride. researchgate.netresearchgate.net

Palmatine Sulfosalicylate: The formation of a sulfosalicylate salt of palmatine has also been shown to reduce hygroscopicity. semanticscholar.org At a high relative humidity (98% RH), the sulfosalicylate salt exhibited a weight gain that was approximately 7% lower than that of the chloride salt. semanticscholar.org However, similar to the gallic acid cocrystal, this improvement in stability came at the cost of reduced aqueous solubility. semanticscholar.orgresearchgate.netnih.gov

Comparison of Formulation Strategies for Hygroscopicity

| Formulation | Key Finding | Effect on Solubility | Reference |

|---|---|---|---|

| Cocrystal with Gallic Acid | Significantly improved hygroscopic stability by blocking water binding sites. | Reduced | researchgate.netupc.edu.penih.gov |

| Saccharinate Salt | Significantly improved hygroscopic stability while maintaining solubility. | Maintained | researchgate.netresearchgate.net |

| Sulfosalicylate Salt | Reduced weight gain from moisture absorption compared to chloride salt. | Reduced | semanticscholar.orgnih.gov |

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility and bioavailability. scientificliterature.orgscifiniti.com For phytochemicals like palmatine, nano-based systems can enhance their therapeutic efficacy by improving their delivery to target sites. scifiniti.comresearchgate.net

Nanocarriers, such as polymeric nanoparticles, solid lipid nanoparticles, and liposomes, serve as effective vehicles for drug transport. researchgate.netnih.gov These systems can encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.govbohrium.com The use of nanocarriers can improve the physicochemical properties of drugs, enhance their solubility, and increase their bioavailability. scientificliterature.orgscifiniti.com

For protoberberine alkaloids like palmatine and its close analogue berberine (B55584), nanotechnology-based delivery systems have been extensively investigated. scientificliterature.orgnih.govfrontiersin.org These strategies aim to overcome the limitations of conventional formulations. scifiniti.comnih.gov For instance, nanoparticles can be taken up by cells more efficiently than larger molecules and can be designed for targeted delivery to specific tissues or cells. nih.gov While much of the specific research focuses on berberine, the principles are directly applicable to palmatine due to their structural similarity. scientificliterature.orgnih.gov Nanoparticle systems, including those based on chitosan, lipids, and iron oxide, have been shown to enhance the delivery and efficacy of these alkaloids. nih.govfrontiersin.org In some cases, naturally occurring nanoparticles from plant extracts have even been found to act as carriers that facilitate the absorption of alkaloids. scispace.com

Nanotechnology-Based Drug Delivery Systems

Liposomal Encapsulation

The therapeutic potential of many promising compounds, including this compound, can be limited by factors such as poor solubility, limited permeability across biological membranes, and rapid metabolism. Liposomal encapsulation is a widely explored drug delivery strategy to overcome these challenges. Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs, enhancing their stability, and modifying their pharmacokinetic profile.

While specific studies on the liposomal encapsulation of this compound are limited in the available literature, extensive research has been conducted on the liposomal formulation of berberine, a structurally similar protoberberine alkaloid. These studies provide a valuable framework for the potential development of this compound liposomes.